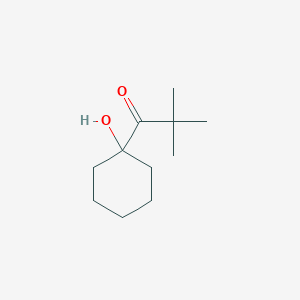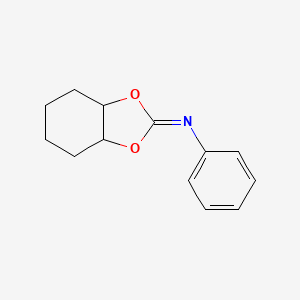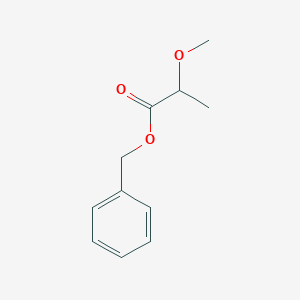![molecular formula C20H16O2 B14332019 2-[(3-Phenylprop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde CAS No. 108120-32-7](/img/structure/B14332019.png)
2-[(3-Phenylprop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Phenylprop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde is an organic compound that features a naphthalene ring substituted with a phenylprop-2-en-1-yl group and an aldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Phenylprop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde typically involves the reaction of naphthalene-1-carbaldehyde with 3-phenylprop-2-en-1-ol under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
2-[(3-Phenylprop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The phenylprop-2-en-1-yl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products
Oxidation: Formation of 2-[(3-Phenylprop-2-en-1-yl)oxy]naphthalene-1-carboxylic acid.
Reduction: Formation of 2-[(3-Phenylprop-2-en-1-yl)oxy]naphthalene-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
2-[(3-Phenylprop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(3-Phenylprop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the phenylprop-2-en-1-yl group can interact with hydrophobic pockets in biological molecules, influencing their activity.
相似化合物的比较
Similar Compounds
3-Phenylprop-2-en-1-ol: A precursor in the synthesis of 2-[(3-Phenylprop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde.
2-[(3-Phenylprop-2-en-1-yl)oxy]propanoic acid: A structurally related compound with different functional groups.
Cinnamyl alcohol: Another compound with a similar phenylprop-2-en-1-yl group.
Uniqueness
This compound is unique due to the presence of both a naphthalene ring and an aldehyde group, which confer distinct chemical and biological properties
属性
CAS 编号 |
108120-32-7 |
|---|---|
分子式 |
C20H16O2 |
分子量 |
288.3 g/mol |
IUPAC 名称 |
2-(3-phenylprop-2-enoxy)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C20H16O2/c21-15-19-18-11-5-4-10-17(18)12-13-20(19)22-14-6-9-16-7-2-1-3-8-16/h1-13,15H,14H2 |
InChI 键 |
DUZQECSHXOMALU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CCOC2=C(C3=CC=CC=C3C=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propanedinitrile, [3-cyano-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]-](/img/structure/B14331944.png)
![4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide](/img/structure/B14331952.png)


![Benzamide, N-[(phenylseleno)methyl]-](/img/structure/B14331963.png)
![2-[(Benzenesulfonyl)methyl]-1-oxo-1lambda~5~-quinoline](/img/structure/B14331986.png)
![4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol](/img/structure/B14331997.png)
![3-Hydroxy-8-methyl-8-propyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14332005.png)
![3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione](/img/structure/B14332008.png)
![4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile](/img/structure/B14332013.png)

![[Hydroxy(4-nitrophenyl)methyl]propanedinitrile](/img/structure/B14332028.png)

![4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid](/img/structure/B14332036.png)
